

Technical Guide: Spectroscopic and Synthetic Data of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

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Compound of Interest

Compound Name: *Dimethyl (1-Diazo-2-oxopropyl)phosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for **Dimethyl (1-Diazo-2-oxopropyl)phosphonate**, a key reagent in organic synthesis, famously known as the Ohira-Bestmann reagent. Due to the limited availability of published, peer-reviewed spectroscopic data for the dimethyl ester, this guide also includes detailed data for its close analog, Diethyl (1-Diazo-2-oxopropyl)phosphonate, for comparative purposes.

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** is not readily available in the public domain, the data for the diethyl analog is well-documented and provides a valuable reference.^[1] The expected shifts for the dimethyl compound would be similar, with the primary difference being the signals corresponding to the ester alkyl groups.

Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

The following tables summarize the key spectroscopic data for Diethyl (1-Diazo-2-oxopropyl)phosphonate.[1]

¹H NMR (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.31-4.10	m	-	OCH ₂ CH ₃
2.29	s	-	C(O)CH ₃
1.40	td	-	OCH ₂ CH ₃

¹³C NMR (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
190.1	d	13.1	C=O
65.6	s	-	CN ₂
63.4	d	6.1	OCH ₂ CH ₃
27.2	s	-	C(O)CH ₃
16.1	d	6.1	OCH ₂ CH ₃

³¹P NMR (162 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm
11.02

FTIR (neat)[1]

Wavenumber (cm ⁻¹)	Assignment
2986	C-H stretch
2117	N ₂ stretch (diazo)
1655	C=O stretch
1260	P=O stretch
1006	P-O-C stretch

Experimental Protocols

The synthesis of **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** follows a procedure analogous to that of its diethyl counterpart, involving a diazo-transfer reaction.

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate[1][2]

This procedure can be adapted for the synthesis of the dimethyl analog by starting with dimethyl (2-oxopropyl)phosphonate.

Materials:

- Diethyl (2-oxopropyl)phosphonate
- Sodium hydride (60% dispersion in mineral oil)
- 4-Acetamidobenzenesulfonyl azide
- Toluene, anhydrous
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexanes
- Methyl t-butyl ether

- Celite
- Silica gel

Procedure:

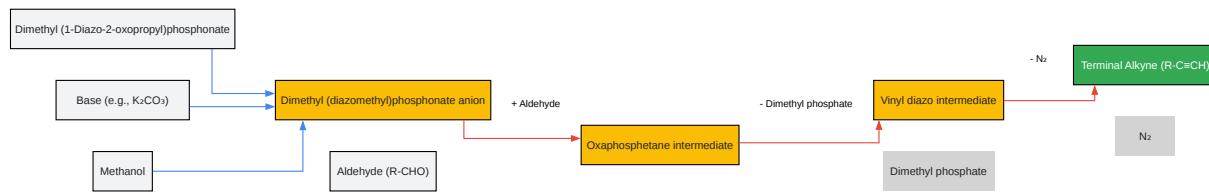
- A three-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.
- The flask is charged with sodium hydride and anhydrous toluene.
- The suspension is cooled to 0 °C in an ice-water bath.
- A solution of diethyl (2-oxopropyl)phosphonate in anhydrous toluene is added dropwise to the cooled suspension.
- After the addition is complete, a solution of 4-acetamidobenzenesulfonyl azide in anhydrous THF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with methyl t-butyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of Celite.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Key Applications: The Ohira-Bestmann Reaction

Dimethyl (1-Diazo-2-oxopropyl)phosphonate is a crucial reagent in the Ohira-Bestmann reaction, which is a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.

Reaction Mechanism

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with an aldehyde.

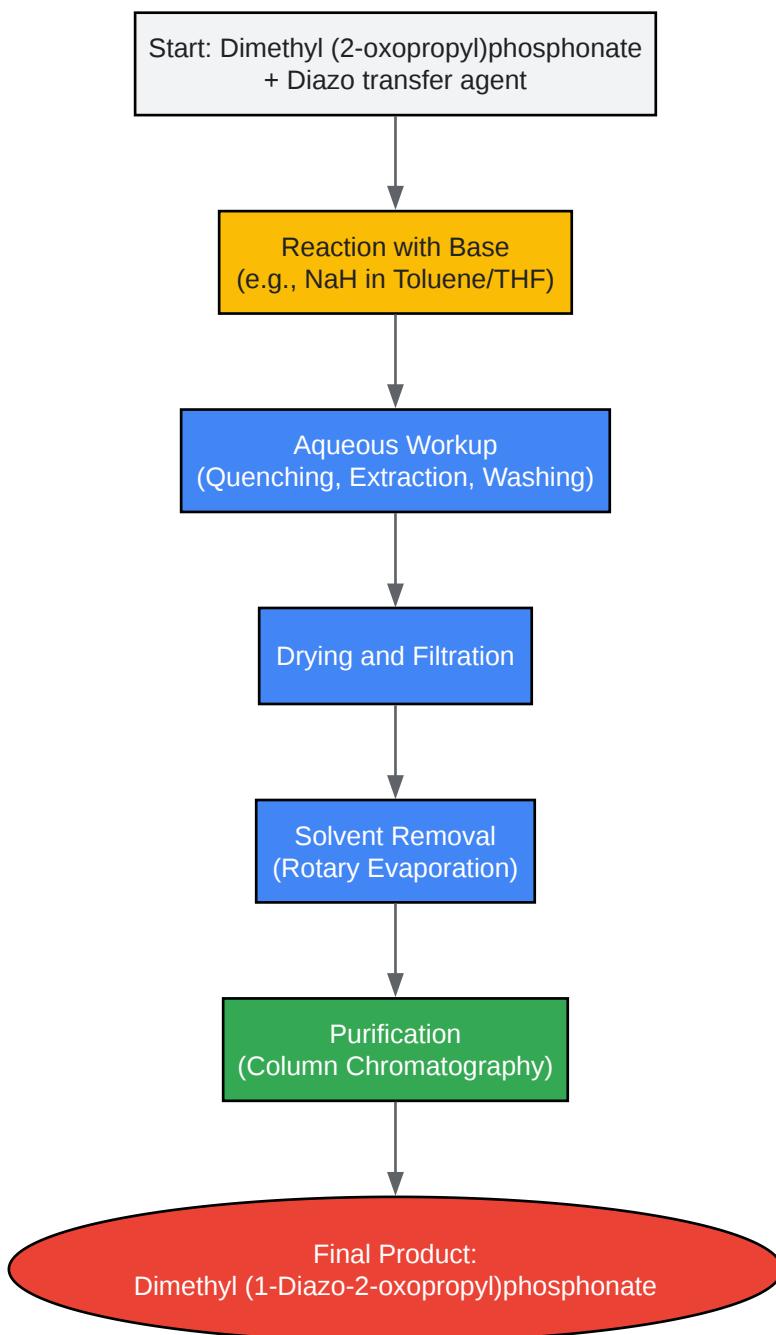


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Caption: Mechanism of the Ohira-Bestmann Reaction.

Synthetic Workflow Diagram

The general workflow for the synthesis and purification of **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** is outlined below.



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Caption: General workflow for the synthesis of the Ohira-Bestmann reagent.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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